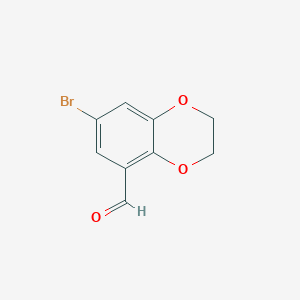![molecular formula C12H18N2O2S B2536636 1-(3-Ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-on CAS No. 920158-41-4](/img/structure/B2536636.png)
1-(3-Ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-ethoxypropyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35. The purity is usually 95%.
BenchChem offers high-quality 1-(3-ethoxypropyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-ethoxypropyl)-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben ein stabiles poröses In-MOF (Metall-organisches Gerüst) unter Verwendung einer asymmetrischen N,O-haltigen (2-Pyrimidin-5-yl)Terephthalsäure (H2L) als Liganden synthetisiert .
- Neuartige Derivate dieser Pyrimidinverbindung haben eine bessere antifibrotische Aktivität gezeigt als bestehende Medikamente wie Pirfenidon .
Metall-organische Gerüste (MOFs) für Gassorption und Katalyse
Antifibrotische Wirkstoffe
Reversible BTK-Inhibitoren zur Krebsbehandlung
Wirkmechanismus
Target of Action
The primary targets of 1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one are CDK4/cyclin D1 and CDK6/cyclin D1 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of these targets can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Mode of Action
This compound interacts with its targets by inducing their degradation. It recruits a protein called Cereblon to degrade CDK4 and CDK6 . This leads to a decrease in the levels of these proteins, disrupting the cell cycle and inhibiting cell proliferation .
Biochemical Pathways
The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . These proteins are key regulators of the cell cycle, and their degradation can lead to cell cycle arrest. This disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and replicating their DNA . The downstream effect of this is a reduction in cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
It is known that the compound exhibits dose-dependent degradation of cdk4 and cdk6, with maximum degradation observed at a concentration of 025uM in Jurkat cells . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of 1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is the selective degradation of CDK4 and CDK6 in Molt4 cells . This leads to cell cycle arrest and a reduction in cell proliferation. The compound’s action at the molecular level therefore translates to a cellular effect of inhibited cell growth .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives play crucial roles in various biochemical reactions . They form the structural foundation of nucleic acids like DNA and RNA . The balance between purines and pyrimidines is crucial for cellular processes .
Cellular Effects
Pyrimidine derivatives have been shown to exhibit cytotoxic activities against various human tumor cell lines . They can inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . They can inhibit kinase activity and alter cell cycle progression .
Temporal Effects in Laboratory Settings
Pyrimidine derivatives have been shown to cause dose-dependent degradation of certain proteins over time .
Dosage Effects in Animal Models
Pyrimidine derivatives have been shown to exhibit varying effects at different dosages .
Metabolic Pathways
1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is likely involved in pyrimidine metabolism . Pyrimidines are ultimately catabolized to CO2, H2O, and urea .
Transport and Distribution
Pyrimidine derivatives have been designed to target specific cellular receptors .
Subcellular Localization
Enzymes involved in pyrimidine metabolism, such as dihydropyrimidine dehydrogenase, have been found in various subcellular locations .
Eigenschaften
IUPAC Name |
1-(3-ethoxypropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-16-8-4-7-14-10-6-3-5-9(10)11(17)13-12(14)15/h2-8H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVLPYGHWFVNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(CCC2)C(=S)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Allyl-2-mercapto-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536554.png)
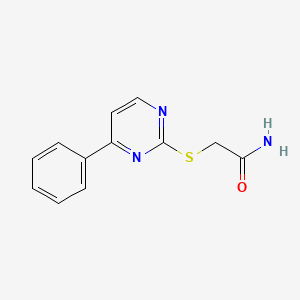
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide](/img/structure/B2536557.png)
![2-(4-METHOXYPHENYL)-5-METHYL-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE](/img/structure/B2536559.png)
![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2536560.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2536561.png)
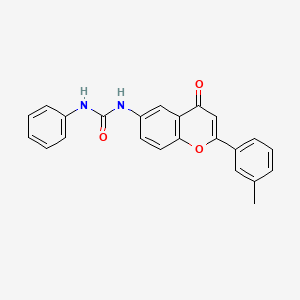
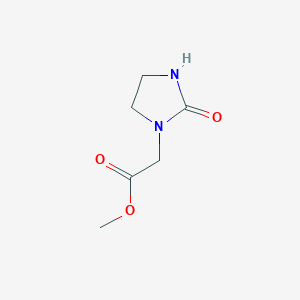
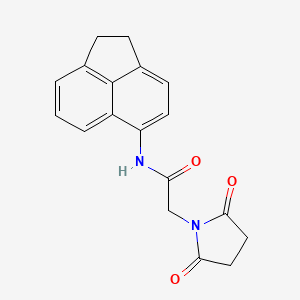
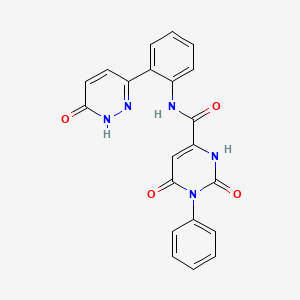
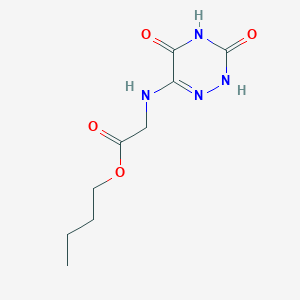
![tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate](/img/structure/B2536571.png)
![8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2536575.png)
